Cas no 20912-17-8 (Benzene, 1-[(4-methylphenyl)thio]-2-nitro-)

Benzene, 1-[(4-methylphenyl)thio]-2-nitro- structure
20912-17-8 structure
Product name:Benzene, 1-[(4-methylphenyl)thio]-2-nitro-
CAS No:20912-17-8
MF:C13H11NO2S
MW:245.296941995621
CID:1396853
PubChem ID:361290

Benzene, 1-[(4-methylphenyl)thio]-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-[(4-methylphenyl)thio]-2-nitro-
    • 1-(4-methylphenyl)sulfanyl-2-nitrobenzene
    • Hydroxy(2-((4-methylphenyl)thio)phenyl)azane oxide
    • 20912-17-8
    • DTXSID10326960
    • 1-nitro-2-(p-tolylsulfanyl)benzene
    • NSC624232
    • NSC-624232
    • CHEMBL1996433
    • NCI60_007285
    • AKOS008567461
    • SCHEMBL8881808
    • 2-Nitrophenyl 4-methylphenyl sulfide
    • 2NO2Ph-S-4MePh
    • Inchi: InChI=1S/C13H11NO2S/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3
    • InChI Key: UBBFBJSKBNASAJ-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-]

Computed Properties

  • Exact Mass: 245.05113
  • Monoisotopic Mass: 245.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 71.1Ų

Experimental Properties

  • PSA: 43.14

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